hPXR Competitive Binding Potency – 10 nM IC₅₀ vs. Industry Benchmark T0901317
In a TR‑FRET hPXR competitive binding assay, 2'-fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone exhibited an IC₅₀ of 10 nM . For context, the widely used positive control T0901317, a well‑characterized PXR agonist, has a reported IC₅₀ of 95.9 nM in the same assay format . The 9.6‑fold lower IC₅₀ indicates that the compound possesses markedly stronger binding to the human PXR ligand‑binding domain.
| Evidence Dimension | hPXR ligand‑binding domain affinity |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM |
| Comparator Or Baseline | T0901317 (positive control) IC₅₀ = 95.9 nM |
| Quantified Difference | 9.6‑fold greater potency |
| Conditions | TR‑FRET hPXR competitive binding assay |
Why This Matters
Higher target‑engagement potency at the nuclear receptor level may enable lower dosing and reduced off‑target effects in PXR‑mediated CYP induction studies.
- [1] BindingDB. BDBM429599 – US10550091, No. LC‑8::US10947203, No. LC‑8. IC₅₀ = 10 nM. 2020. View Source
